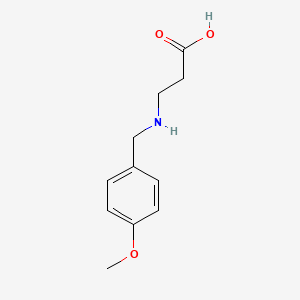

N-(4-methoxybenzyl)-beta-alanine

Description

Contextualization within Beta-Alanine (B559535) Chemistry

To fully appreciate the scientific interest in N-(4-methoxybenzyl)-beta-alanine, it is essential to first understand the broader landscape of β-amino acid chemistry.

Overview of β-Amino Acid Derivatives in Contemporary Organic Synthesis

β-amino acids and their derivatives are crucial building blocks in modern organic synthesis. nih.govorganic-chemistry.org While not as prevalent as their α-amino acid counterparts, they are integral to the creation of a wide array of molecules with significant biological and pharmacological properties. hilarispublisher.comresearchgate.net Their unique structural features allow them to be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. nih.govresearchgate.net

The synthesis of chiral β-amino acid derivatives is a significant focus for synthetic organic chemists, as these molecules are fundamental to preparing biologically active peptides and small molecule pharmaceuticals. nih.gov Various catalytic asymmetric strategies are employed for their synthesis, including hydrogenation of enamines, addition of nucleophiles to imines, and conjugate addition reactions. nih.govhilarispublisher.com These methods are continually being refined to achieve higher efficiency, selectivity, and stereochemical control. acs.org

Biosynthetic Pathways and Natural Occurrence of Beta-Amino Acids

While peptides composed solely of β-amino acids are not typically found in nature, several individual β-amino acids are naturally occurring. wikipedia.orgnih.gov The most common is β-alanine, which is produced in the liver and is a component of the essential nutrient pantothenic acid. wikipedia.orgnih.gov Other naturally occurring β-amino acids include β-leucine, β-lysine, and β-tyrosine. wikipedia.orgacs.org

Nature employs various enzymatic strategies to synthesize β-amino acids. rsc.org These pathways often involve the rearrangement of the amino group from the α- to the β-position of an α-amino acid, decarboxylation, or the addition of an amino group to an α,β-unsaturated carboxylic acid. rsc.orgresearchgate.net The presence of β-amino acids in complex natural products contributes to their structural diversity and unique biological functions. rsc.org

Strategic Importance of N-Alkylation in Amino Acid Modification

The modification of the amino group of amino acids, known as N-alkylation, is a critically important strategy in medicinal chemistry and drug development. monash.edud-nb.info Introducing an alkyl group to the nitrogen atom can significantly alter the properties of the parent amino acid or a peptide containing it. monash.edu For instance, N-methylation can increase a peptide's lipophilicity, which may enhance its solubility in non-aqueous environments and improve its ability to cross cell membranes. monash.edu

The 4-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. nih.govchem-station.com It is valued for its stability under a range of reaction conditions and the multiple methods available for its removal. nih.govnih.gov The PMB group can be introduced to protect an amino group and later be cleaved under specific conditions, making it a versatile tool for complex molecule synthesis. nih.govacs.org

Rationale for Academic Inquiry on this compound and Analogues

The study of this compound and its analogues is driven by the desire to understand how the combination of a β-amino acid scaffold and a specific N-alkyl substituent influences the molecule's chemical behavior and potential applications. The 4-methoxybenzyl group, in particular, can affect the molecule's reactivity and interactions with biological systems. ontosight.ai Research in this area aims to create novel compounds with tailored properties for various applications, including the development of new pharmaceuticals and materials. ontosight.ai

Scope and Objectives of Current Research Paradigms

Current research on this compound and similar compounds is focused on several key areas:

Development of Novel Synthetic Methodologies: A primary objective is to devise more efficient, selective, and environmentally friendly methods for the synthesis of N-alkylated β-amino acids. researchgate.netbeilstein-journals.org This includes the exploration of new catalysts and reaction conditions that minimize waste and maximize yield. researchgate.net

Investigation of Structural and Conformational Properties: Researchers are interested in how the N-(4-methoxybenzyl) group influences the three-dimensional structure and conformational preferences of the β-alanine backbone. These structural insights are crucial for designing molecules with specific biological activities.

Exploration of Potential Applications: A significant goal is to identify and develop practical applications for these compounds. This includes investigating their potential as components of new drugs, peptidomimetics, and functional materials. The unique properties conferred by the N-(4-methoxybenzyl) group are central to this exploration.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-9(3-5-10)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14) |

InChI Key |

YXQZHOADCWFPBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC(=O)O |

Origin of Product |

United States |

Derivatization and Advanced Synthetic Transformations of N 4 Methoxybenzyl Beta Alanine Analogues

Modification of the Carboxyl Functionality

The carboxylic acid moiety is the most common site for initial derivatization, enabling the formation of esters and amides. These reactions are fundamental for creating libraries of analogues for structure-activity relationship (SAR) studies and for preparing advanced intermediates for further transformations.

The carboxyl group of N-(4-methoxybenzyl)-beta-alanine can be readily converted into a variety of ester derivatives through several standard synthetic protocols. The choice of method often depends on the desired ester and the scale of the reaction.

Direct Esterification: The most straightforward method is the Fischer esterification, which involves reacting the parent carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol (B145695), butanol) under acidic catalysis. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Transesterification: It is also possible to form esters through the exchange reaction of a simple ester, like a methyl or ethyl ester, with a different alcohol, such as 4-methoxybenzyl alcohol, often in the presence of an acid catalyst. nih.gov The removal of the lower-boiling alcohol byproduct helps to drive the reaction to completion. nih.gov In some cases involving specific substrates like β-ketoesters, this reaction can proceed even without an external catalyst. nih.gov

From Activated Esters: For more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can first be converted to an "activated" ester. For instance, reaction with 4-nitrophenol (B140041) can yield a highly crystalline 4-nitrophenyl ester. nih.gov This stable intermediate can then be reacted with an alcohol, often in the presence of a mild base like imidazole, to furnish the desired final ester. nih.gov A specific example includes the synthesis of N-(4-methoxybenzoyl)-beta-alanine, butyl ester, a closely related analogue. nih.gov

These esterification reactions provide access to a diverse range of derivatives, as illustrated in the table below.

| Derivative Name | Structure | Ester Group | Synthetic Method |

| This compound, methyl ester | Methyl | Fischer Esterification | |

| This compound, ethyl ester | Ethyl | Fischer Esterification | |

| This compound, butyl ester | Butyl | Fischer Esterification | |

| This compound, benzyl (B1604629) ester | Benzyl | Reaction with Benzyl Bromide |

This table presents representative ester derivatives of this compound.

The formation of an amide bond from the carboxyl group of this compound is a key transformation for creating peptidomimetics and other complex molecules. This reaction involves coupling the carboxylic acid with a primary or secondary amine.

To facilitate this transformation, the carboxyl group must be "activated" to make it more susceptible to nucleophilic attack by the amine. Common methods for activation include:

Conversion to Acid Chloride: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acid chloride, which readily reacts with amines.

Use of Coupling Reagents: A milder and more common approach in modern synthesis, particularly in peptide chemistry, involves the use of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), convert the carboxylic acid into an active ester in situ, which then smoothly reacts with the amine to form the amide bond.

This methodology is central to the synthesis of peptides and peptidomimetics, where the this compound unit can be incorporated into a larger chain. nih.gov The reduction of the resulting amide bond can also be employed to create reduced amide bond peptidomimetics, which can offer improved stability and unique biological properties. nih.gov

| Derivative Name | Structure | Amine Reagent | Coupling Method |

| N',N'-diethyl-N-(4-methoxybenzyl)-beta-alaninamide | Diethylamine | EDC/HOBt Coupling | |

| N-(4-methoxybenzyl)-N'-(phenylmethyl)-beta-alaninamide | Benzylamine (B48309) | Acid Chloride | |

| 2-(3-((4-methoxybenzyl)amino)propanamido)acetic acid | Glycine | DCC/NHS Coupling |

This table showcases representative amide derivatives synthesized from this compound.

Cyclization Reactions to Form Heterocyclic Scaffolds

The this compound framework serves as a valuable precursor for the synthesis of various heterocyclic systems. By leveraging the reactivity of the carboxyl group and other functionalities that can be introduced, a range of ring systems can be constructed.

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with the conversion of a carboxylic acid into an acylhydrazide (also known as a carbohydrazide). researchgate.net

The synthesis proceeds via the following general steps:

Esterification: this compound is first converted to its methyl or ethyl ester.

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the corresponding acylhydrazide, 3-((4-methoxybenzyl)amino)propanehydrazide.

Cyclization: This acylhydrazide intermediate can then undergo dehydrative cyclization with a second carboxylic acid or its derivative using a dehydrating agent like phosphorus oxychloride (POCl₃) mdpi.com or thionyl chloride (SOCl₂) nih.gov to form the 1,3,4-oxadiazole ring.

This sequence allows for the introduction of two points of diversity into the final molecule: one from the this compound backbone and the other from the second carboxylic acid used in the cyclization step.

| Derivative Name | Structure | R-Group Source |

| 2-(2-((4-methoxybenzyl)amino)ethyl)-5-phenyl-1,3,4-oxadiazole | Benzoic Acid | |

| 2-(2-((4-methoxybenzyl)amino)ethyl)-5-(4-pyridyl)-1,3,4-oxadiazole | Isonicotinic Acid | |

| 2-(4-chlorophenyl)-5-(2-((4-methoxybenzyl)amino)ethyl)-1,3,4-oxadiazole | 4-Chlorobenzoic Acid |

This table provides examples of 1,3,4-oxadiazole analogues derivable from this compound.

Quinazolinones are another important class of heterocyclic compounds with diverse applications. Several synthetic strategies can be envisioned to incorporate the this compound moiety into a quinazolinone framework. A prevalent method involves the condensation of an anthranilic acid derivative with a carboxylic acid. organic-chemistry.org

A plausible synthetic pathway is:

Amide Coupling: this compound is coupled with 2-aminobenzamide (B116534) using standard peptide coupling reagents (e.g., EDC, HOBt). This forms an N-acylanthranilamide intermediate.

Cyclization/Dehydration: The intermediate is then subjected to cyclization, often under thermal conditions or with acid catalysis, which results in the elimination of water and the formation of the 2-substituted quinazolin-4(3H)-one ring system.

Alternative routes include the reaction of isatoic anhydride (B1165640) with an amine, followed by acylation and cyclization, providing another entry point for incorporating the this compound structure. organic-chemistry.org

| Derivative Name | Structure | Anthranilamide Derivative |

| 2-(2-((4-methoxybenzyl)amino)ethyl)quinazolin-4(3H)-one | 2-Aminobenzamide | |

| 6-chloro-2-(2-((4-methoxybenzyl)amino)ethyl)quinazolin-4(3H)-one | 2-Amino-5-chlorobenzamide | |

| 2-(2-((4-methoxybenzyl)amino)ethyl)-3-methylquinazolin-4(3H)-one | 2-(Methylamino)benzamide |

This table illustrates potential quinazolinone frameworks synthesized using this compound.

The thiazole (B1198619) ring is a key component of many biologically active molecules. The Hantzsch thiazole synthesis is a classic and versatile method for constructing this heterocycle. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound.

To synthesize a thiazole derivative from this compound, the following steps could be employed:

Amidation: The parent acid is first converted to its primary amide, N-(4-methoxybenzyl)-beta-alaninamide.

Thionation: The amide is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl group into a thiocarbonyl, yielding the corresponding thioamide: 3-((4-methoxybenzyl)amino)propanethioamide.

Hantzsch Cyclization: This thioamide intermediate is then reacted with an α-haloketone (e.g., chloroacetone, phenacyl bromide) or an α-haloester (e.g., ethyl bromoacetate). The ensuing condensation and cyclization reaction builds the thiazole ring. For example, reacting the thioamide with ethyl bromoacetate (B1195939) would lead to a 2-substituted-4-hydroxythiazole derivative (which exists in the tautomeric 4-thiazolidinone (B1220212) form). researchgate.net

| Derivative Name | Structure | α-Halocarbonyl Reagent |

| 2-(2-((4-methoxybenzyl)amino)ethyl)-4-methylthiazole | Chloroacetone | |

| 2-(2-((4-methoxybenzyl)amino)ethyl)-4-phenylthiazole | 2-Bromoacetophenone | |

| Ethyl 2-(2-((4-methoxybenzyl)amino)ethyl)thiazole-4-carboxylate | Ethyl bromopyruvate |

This table shows representative thiazole derivatives that can be synthesized from this compound.

Annulation to Polycyclic Nitrogen-Containing Structures

The transformation of this compound analogues into more complex, polycyclic nitrogen-containing structures is a key strategy for accessing novel chemical entities with potential biological activity. Annulation reactions, which involve the formation of a new ring fused to the existing structure, are central to this endeavor. Two classical and highly effective methods for such cyclizations are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org For an analogue of this compound, this would first require the conversion of the carboxylic acid to an amide, for instance, by reaction with an acylating agent. The resulting N-acyl-N-(4-methoxybenzyl)-beta-alanine derivative can then undergo intramolecular electrophilic aromatic substitution. The electron-donating nature of the 4-methoxy group on the benzyl ring activates the aromatic ring, facilitating the cyclization. wikipedia.org The reaction typically proceeds under refluxing acidic conditions. wikipedia.org A notable variation in product outcome can be observed depending on the specific dehydrating agent used. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. However, using P₂O₅ can lead to a mixture of products, including a structurally rearranged isomer, which is thought to form via a spiro intermediate. wikipedia.org

The Pictet-Spengler reaction , on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction can be applied to derivatives of this compound where the carboxylic acid has been reduced to an alcohol and then converted to a suitable aldehyde precursor. The presence of electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in this case, generally leads to higher yields and allows the reaction to proceed under milder conditions. wikipedia.org

These annulation strategies provide a powerful toolkit for expanding the chemical space of this compound analogues, leading to the generation of diverse polycyclic scaffolds.

| Annulation Reaction | Starting Material Type | Key Reagents | Product | Reference |

| Bischler-Napieralski | N-acyl-N-(4-methoxybenzyl)-beta-alanine derivative | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | Aldehyde derived from this compound | Aldehyde, Acid catalyst | Tetrahydroisoquinoline | wikipedia.org |

Introduction of Diverse Aromatic and Aliphatic Substituents

The functionalization of the this compound scaffold through the introduction of various substituents is crucial for modulating its physicochemical properties and biological activity. Both aromatic and aliphatic groups can be incorporated through several synthetic methodologies.

Introduction of Aromatic Substituents:

N-arylation of the beta-alanine (B559535) core can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and the secondary amine of the this compound ester. While effective, this method often requires careful optimization of catalysts and ligands.

A more direct approach for introducing aryl groups at the β-position of the alanine (B10760859) backbone involves palladium-catalyzed C(sp³)–H arylation. This strategy utilizes a directing group, such as an 8-aminoquinoline (B160924) amide, to achieve regioselective functionalization of the unactivated β-methylene bond of a β-alanine precursor. This provides a straightforward route to various β-aryl-β-amino acids.

Introduction of Aliphatic Substituents:

The introduction of aliphatic substituents can be accomplished through N-alkylation reactions. Selective N-alkylation of β-alanine can be achieved under various conditions. For instance, the reaction of 3-butylamino-propionic acid with propylene (B89431) oxide in ethanol can yield the di-N-alkylated product. nih.gov The selectivity for mono- or di-alkylation can often be controlled by the stoichiometry of the reactants and the reaction time. nih.gov

Radical-based approaches, such as the Giese-type reaction, offer another avenue for alkylation. This method involves the addition of an alkyl radical to an α,β-unsaturated derivative of the amino acid, such as a dehydroalanine (B155165) derivative. beilstein-journals.org The alkyl radicals can be generated from alkyl halides under photochemical conditions, providing a mild and efficient way to form new C(sp³)–C(sp³) bonds. beilstein-journals.org

| Substitution Type | Reaction | Key Reagents/Catalysts | Substituent Introduced | Reference |

| Aromatic | Buchwald-Hartwig Amination | Palladium catalyst, Ligand | Aryl group | - |

| Aromatic | C(sp³)–H Arylation | Palladium catalyst, Directing group | Aryl group at β-position | - |

| Aliphatic | N-Alkylation | Alkyl halide, Base | Alkyl group | nih.gov |

| Aliphatic | Giese-type Reaction | Alkyl halide, Radical initiator | Alkyl group | beilstein-journals.org |

Regioselective Functionalization for Targeted Research Probes

The development of targeted research probes from this compound analogues requires precise, regioselective introduction of reporter groups, such as radioisotopes or fluorescent labels. These probes are invaluable tools for studying biological processes and for applications in medical imaging.

Radiolabeling for PET Imaging:

Positron Emission Tomography (PET) is a powerful imaging technique that relies on the detection of positron-emitting radionuclides. Carbon-11 (¹¹C) is a commonly used isotope for PET due to its short half-life, which allows for multiple scans in the same subject on the same day. nih.gov The methoxy group of this compound is an ideal site for the introduction of a ¹¹C-label. This can be achieved by demethylating the 4-methoxybenzyl group to the corresponding phenol (B47542), followed by methylation with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. nih.govnih.gov This late-stage radiolabeling strategy is crucial for maximizing the radiochemical yield due to the short half-life of ¹¹C. researchgate.net

Another approach involves the introduction of radioiodine isotopes, such as ¹²³I or ¹²⁵I. For instance, radioiodinated peptidomimetics based on beta-naphthylalanine (B1623299) have been synthesized and evaluated as potential probes for imaging pancreatic β-cells. nih.gov A similar strategy could be employed for this compound analogues, where an aromatic ring is functionalized with a precursor for radioiodination, such as a trialkylstannyl or a boronic acid ester group.

Fluorescent Labeling:

Fluorescently labeled analogues are essential for a variety of in vitro and in vivo studies, including fluorescence microscopy and fluorescence polarization assays. One strategy for introducing a fluorescent tag is to incorporate a fluorescent amino acid into the structure. For example, β-(2-naphthyl)-D-alanine (D-Nal) has been used as an intrinsic fluorescent probe in peptide analogues. nih.gov This amino acid exhibits a distinct fluorescence profile that allows it to be distinguished from other fluorophores like tryptophan. nih.gov

Alternatively, external fluorescent dyes can be conjugated to the this compound scaffold. Fluorescein isothiocyanate (FITC) is a widely used reagent for labeling primary and secondary amines. acs.org The secondary amine of this compound could be a target for conjugation with FITC or other amine-reactive fluorescent dyes, enabling the creation of fluorescent probes for various biological applications. acs.orgsigmaaldrich.com

| Labeling Strategy | Reporter Group | Key Precursor/Reagent | Application | Reference |

| Radiolabeling | Carbon-11 (¹¹C) | [¹¹C]Methyl iodide or triflate | PET Imaging | nih.govnih.gov |

| Radiolabeling | Radioiodine | Trialkylstannyl or boronic acid ester precursor | SPECT/PET Imaging | nih.gov |

| Fluorescent Labeling | Intrinsic Fluorophore | β-(2-naphthyl)-D-alanine | Fluorescence Spectroscopy | nih.gov |

| Fluorescent Labeling | Extrinsic Fluorophore | Fluorescein isothiocyanate (FITC) | Fluorescence Microscopy | acs.orgsigmaaldrich.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms for N-Substitution Processes

The synthesis of N-substituted amines from alcohols and amines is a highly atom-economical process, often catalyzed by transition metal complexes. The prevailing mechanism for this transformation is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. rsc.orgunivie.ac.atacs.org This approach avoids the need for pre-activating the alcohol to a halide or sulfonate, using the alcohol directly as an alkylating agent with water as the only byproduct. rsc.orgnih.gov

The hydrogen-borrowing pathway is a catalytic cycle consisting of three main stages, a concept widely applied to reactions catalyzed by iridium, ruthenium, and manganese complexes. univie.ac.atnih.govnih.gov

Dehydrogenation (Oxidation): The catalyst first abstracts hydrogen from the substrate, 4-methoxybenzyl alcohol, to form a metal-hydride species and the corresponding aldehyde, 4-methoxybenzaldehyde (B44291). This step effectively "borrows" hydrogen from the alcohol. univie.ac.atacs.org

Condensation: The in situ-generated 4-methoxybenzaldehyde then reacts with the primary amine of beta-alanine (B559535) to form a Schiff base, specifically an imine intermediate, with the elimination of a water molecule. nih.govresearchgate.net

Hydrogenation (Reduction): The metal-hydride species, which holds the "borrowed" hydrogen, then reduces the imine intermediate to the final product, N-(4-methoxybenzyl)-beta-alanine. This step regenerates the active catalyst, allowing the cycle to continue. acs.org

This redox-neutral process is highly efficient and is considered a green chemical transformation. researchgate.net Various catalysts have been shown to be effective for this type of N-alkylation, as shown in the table below.

Table 1: Selected Catalysts for N-Alkylation of Amines with Alcohols via Hydrogen Borrowing

| Catalyst Precursor | Amine Substrate | Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Cp*IrCl₂]₂ | Aniline (B41778) | Benzyl (B1604629) alcohol | N-Benzylaniline | - | dtu.dk |

| TC-6 (Iridium Complex) | Aniline | Benzyl alcohol | N-Benzylaniline | 96% | nih.govnih.gov |

| Mn(I)-pincer complex | Aniline | Benzyl alcohol | N-Benzylaniline | 78% | nih.gov |

| [RuCl₂(p-cymene)]₂-NHC | Aniline | Benzyl alcohol | N-Benzylaniline | 98% | nih.gov |

| Fe-based complex | Glycine | 1-Dodecanol | N-Dodecylglycine | 54% | nih.gov |

Imine Intermediates: The formation of an imine is a critical step in the hydrogen-borrowing catalytic cycle. masterorganicchemistry.com Following the initial oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, the aldehyde undergoes condensation with beta-alanine. The nitrogen of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield the corresponding imine. masterorganicchemistry.comnih.gov This imine is the substrate for the final reduction step by the metal hydride. nih.gov The entire process from aldehyde to imine can be catalyzed by mild acid. youtube.com

Enamine Intermediates: Enamines are typically formed from the reaction of an aldehyde or ketone with a secondary amine. youtube.com Since beta-alanine is a primary amine, the direct product of its condensation with an aldehyde is an imine. However, if the product, this compound (which is a secondary amine), were to react further with another molecule of the aldehyde under catalytic conditions, an enamine could potentially form. Enamines are nucleophilic at the α-carbon and can participate in alkylation or conjugate addition reactions. youtube.com In the context of the primary synthesis of this compound, the imine is the key intermediate, not the enamine.

Kinetic Studies of Reaction Rates

Kinetic studies on model systems, particularly iridium-catalyzed N-alkylation of anilines with benzyl alcohols, provide significant insight into the reaction rates, the rate-determining step (rds), and the influence of electronic factors on the reaction. acs.org

Rate Law Determination and Kinetic Isotope Effect Analysis

Detailed mechanistic studies on the alkylation of aniline with benzyl alcohol using a bifunctional iridium-NHC catalyst have established a complex rate law. acs.org The reaction was found to be:

Zero order with respect to the alcohol (benzyl alcohol).

Negative first order with respect to the amine (aniline) and water.

Second order with respect to the catalyst.

This rate law suggests that the alcohol is not involved in the rate-determining step and that the amine and water inhibit the reaction, likely by competing for coordination sites on the catalyst. The second-order dependence on the catalyst points to a mechanism involving a dimeric or catalyst-aggregate active species.

Kinetic Isotope Effect (KIE) analysis provides further evidence about the rate-determining step. By comparing the reaction rate of benzyl alcohol with its deuterated analogue (α-d₂-benzyl alcohol), a KIE (kH/kD) was measured.

Table 2: Kinetic Isotope Effect in a Model N-Alkylation Reaction

| Reaction | Isotope Label | Measured KIE (kH/kD) | Conclusion | Reference |

|---|---|---|---|---|

| Aniline + Benzyl Alcohol (Iridium Catalyst) | α-d₂-benzyl alcohol | 1.24 ± 0.35 | C-H bond breaking is not the rate-determining step. | acs.org |

| Aniline + Benzyl Alcohol (Iridium Catalyst) | DFT Calculated KIE for Imine Coordination | 1.0 | Supports imine coordination as the rds. | acs.org |

| Aniline + Benzyl Alcohol (Iridium Catalyst) | DFT Calculated KIE for Hydride Transfer | 1.6 | Less likely to be the rds compared to imine coordination. | acs.org |

Hammett Plot Analysis for Substituent Electronic Effects

Hammett plot analysis is a powerful tool for probing the electronic demands of the rate-determining step. Studies on the iridium-catalyzed reaction of anilines with para-substituted benzyl alcohols provide crucial insights.

Table 3: Hammett Plot Data for N-Alkylation of Aniline with para-Substituted Benzyl Alcohols

| Aniline Substituent (for ρ value) | Benzyl Alcohol Substituent (X) | σₚ Value | log(kₓ/kₕ) | Reaction Constant (ρ) | Reference |

|---|---|---|---|---|---|

| H | H | 0.00 | 0.00 | -1.50 | acs.org |

| H | Me | -0.17 | 0.23 | acs.org | |

| H | OMe | -0.27 | 0.37 | acs.org | |

| H | F | +0.06 | -0.13 | acs.org | |

| H | CF₃ | +0.54 | -0.85 | acs.org | |

| OMe | H | 0.00 | 0.00 | -1.38 | acs.org |

| CF₃ | H | 0.00 | 0.00 | -1.81 | acs.org |

Data derived from competition experiments with aniline (p-X-C₆H₄NH₂) or with substituted benzyl alcohols (p-X-C₆H₄CH₂OH). The ρ value of -1.50 is for the reaction of various substituted benzyl alcohols with unsubstituted aniline.

Stereochemical Investigations in Asymmetric Transformations

The stereochemical outcomes of reactions involving this compound are of significant interest in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product. The N-(4-methoxybenzyl) group, while not directly participating in the reaction at the chiral center, can exert significant steric and electronic influence on the stereochemical course of a transformation.

Research in the broader field of asymmetric synthesis of β-amino acids and their derivatives provides a framework for understanding the potential stereochemical pathways for this compound. For instance, the asymmetric Strecker synthesis has been successfully employed for the enantiomerically pure preparation of related α,β-propanoleucines. nih.gov This suggests that similar strategies could be adapted for the asymmetric synthesis of derivatives of this compound, where the methoxybenzyl group would play a crucial role in directing the stereochemical outcome.

The control of diastereoselectivity in cyclization reactions, such as the Norrish-Yang cyclization, has been shown to be influenced by N-substituents. acs.org In the case of imidazolidinone derivatives, the presence of a benzoyl group on the nitrogen atom can alter the diastereomeric ratio of the cyclized products. acs.org This highlights the potential of the N-(4-methoxybenzyl) group to influence the conformational preferences of reaction intermediates, thereby dictating the stereochemistry of the final product. Cation-π interactions between additives and the substrate have also been demonstrated to reverse diastereoselectivity, a principle that could be applicable to reactions involving the electron-rich 4-methoxybenzyl group. acs.org

In the context of creating new stereocenters, the existing chirality of a molecule can direct the formation of subsequent chiral centers. While this compound itself is not chiral, its derivatives can be. In such cases, the N-(4-methoxybenzyl) group can act as a bulky substituent that influences the approach of reagents, leading to a preferred stereoisomer.

Table 1: Factors Influencing Stereoselectivity in Transformations of this compound Derivatives

| Factor | Description | Potential Impact on Stereoselectivity |

| N-(4-methoxybenzyl) Group | A bulky and electron-donating group attached to the nitrogen atom. | Can direct the approach of incoming reagents through steric hindrance, leading to facial selectivity. The electron-donating nature may also influence the electronic environment of the reacting center. |

| Chiral Auxiliaries | Chiral molecules temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction. | Can create a diastereomeric intermediate that favors the formation of one enantiomer of the product over the other. |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. In asymmetric catalysis, chiral catalysts are used. | Chiral transition metal complexes or organocatalysts can create a chiral environment around the substrate, leading to high enantioselectivity. |

| Reaction Conditions | Temperature, solvent, and additives. | Can influence the conformational equilibrium of the substrate and transition states, thereby affecting the stereochemical outcome. For example, solvent polarity can impact the stability of charged intermediates. nih.gov |

Proposed Catalytic Cycles for Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. nih.govresearchgate.net While specific catalytic cycles for this compound are not extensively documented in dedicated studies, established mechanisms for related β-amino acid derivatives and other nitrogen-containing compounds provide a strong basis for proposing plausible reaction pathways. acs.orgresearchgate.net These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds.

A general catalytic cycle for a transition metal-mediated cross-coupling reaction, a common transformation for such compounds, typically involves several key elementary steps: oxidative addition, transmetalation (or coordination of the second reactant), and reductive elimination. researchgate.net

A Proposed Catalytic Cycle for a Palladium-Catalyzed C-N Cross-Coupling Reaction:

A likely transformation involving this compound is its participation in a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination) to form more complex amines. The proposed catalytic cycle would be as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Coordination and Deprotonation: this compound coordinates to the Pd(II) center. In the presence of a base, the amine proton is removed to form a palladium-amido complex.

Reductive Elimination: The aryl group and the nitrogen atom of the β-alanine derivative are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This proposed cycle is analogous to well-established mechanisms for the arylation of various amines. acs.org The nature of the ligand on the palladium catalyst is crucial for the efficiency and success of the reaction, influencing both the rate of the elementary steps and the stability of the catalytic species.

Table 2: Elementary Steps in a Proposed Pd-Catalyzed C-N Cross-Coupling of this compound

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | [Ar-Pd(II)-X]Ln |

| 2. Ligand Exchange/Coordination | This compound displaces a ligand and coordinates to the palladium center. | [Ar-Pd(II)(N(H)(CH2CH2COOH)CH2C6H4OCH3)]Ln |

| 3. Deprotonation | A base removes the proton from the nitrogen atom to form a palladium-amido complex. | [Ar-Pd(II)(N(CH2CH2COOH)CH2C6H4OCH3)]Ln- |

| 4. Reductive Elimination | The aryl group and the amido group couple, forming the product and regenerating the Pd(0) catalyst. | Ar-N(CH2CH2COOH)CH2C6H4OCH3 + Pd(0)Ln |

The principles of transition metal catalysis are broadly applicable, and it is reasonable to extrapolate these established mechanistic paradigms to predict the behavior of this compound in such transformations. nih.gov Further experimental studies would be necessary to fully elucidate the specific details of its reactivity and the precise nature of the intermediates involved.

Computational and Theoretical Studies on N 4 Methoxybenzyl Beta Alanine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental electronic properties and geometric structures of molecules. These studies provide a foundational understanding of a molecule's stability, reactivity, and potential interactions.

The electronic structure of a molecule is pivotal to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates that charge transfer can readily occur within the molecule, making it more polarizable and chemically active. nih.govnih.gov For derivatives of N-(4-methoxybenzyl)-beta-alanine, a smaller energy gap might imply greater potential for engaging in chemical reactions or biological interactions. nih.gov Theoretical studies on analogous aromatic compounds have demonstrated that computational methods can reliably predict these frontier orbital energies, showing that charge exchange often takes place within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Aromatic Amine Derivative

| Parameter | Value (eV) | Significance |

| EHOMO | -5.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.94 | A smaller gap generally indicates higher chemical reactivity and lower stability. nih.gov |

Note: Data is illustrative and based on calculations for structurally related molecules. The exact values for this compound derivatives would require specific calculations.

Quantum chemical calculations can accurately determine various molecular descriptors that quantify a molecule's physical and chemical properties. Key descriptors include the dipole moment and polarizability.

The dipole moment (µ) is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. It is crucial for understanding intermolecular interactions, such as those with solvents or biological receptors. DFT calculations have been successfully used to compute the dipole moments of related molecules. epstem.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. A larger HOMO-LUMO gap generally corresponds to lower polarizability, indicating higher stability. nih.gov These calculations are essential for predicting a molecule's response to its environment and its potential for non-linear optical (NLO) applications. researchgate.net

Table 2: Example of Calculated Molecular Descriptors for a Related Methoxy-Containing Compound

| Molecular Descriptor | Calculated Value | Unit |

| Dipole Moment (µ) | 3.5 | Debye |

| Mean Polarizability (α) | 25.8 | 10-24 esu |

| Total Hyperpolarizability (β) | 15.2 | 10-30 esu |

Note: These values are representative examples from computational studies on analogous molecules like 4-methoxybenzaldehyde (B44291). researchgate.net

Flexible molecules like this compound can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to understand the energy barriers between them.

Computational methods can map the potential energy surface (PES) by systematically rotating specific bonds (dihedral angles) and calculating the energy at each step. researchgate.net This analysis reveals the energetically preferred shapes of the molecule. For example, in a study on the structurally similar N-(4'-methoxyphenyl)-3-bromothiobenzamide, computational data indicated that one conformation was energetically preferred in the gas phase, but a different, more planar conformation was favored in the crystalline state due to more effective intermolecular interactions. researchgate.net Such studies are vital for understanding how molecular shape influences crystal packing and physical properties. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a highly versatile and widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of applications, from studying reaction mechanisms to predicting spectroscopic data. nih.govresearchgate.net

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov By modeling the reactants, products, intermediates, and transition states, researchers can gain a detailed understanding of how a reaction proceeds.

For the synthesis of this compound derivatives, which may involve amide bond formation, DFT could be used to investigate plausible reaction mechanisms. For instance, in related amidation reactions, mechanistic studies have proposed pathways involving the formation of radical intermediates. acs.org DFT calculations can help verify such proposals by calculating the energies of the proposed intermediates and the transition states that connect them. Similarly, in photochemical reactions like the Norrish-Yang cyclization, DFT has been used to understand how the conformation of intermediate biradicals, influenced by factors like cation-π interactions, determines the final product distribution. acs.org This predictive capability allows for the optimization of reaction conditions to favor desired products.

DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures. epstem.net

Vibrational Spectroscopy (IR and Raman): DFT can calculate the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies often correlate well with experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors. researchgate.net This combined experimental and theoretical approach allows for a confident assignment of vibrational modes to specific molecular motions. epstem.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net Theoretical chemical shifts are plotted against experimental values to establish a correlation, which helps in the definitive assignment of signals in the NMR spectrum. epstem.netresearchgate.net

The ability to accurately predict these spectra is invaluable for structural elucidation and for confirming that the desired this compound derivative has been synthesized. nih.govnih.gov

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand and a protein at the atomic level. In the context of this compound derivatives, molecular docking studies have been employed to elucidate their potential mechanisms of action by modeling their interactions with biological macromolecules, such as enzymes.

Prediction of Binding Affinities with Biological Macromolecules (for mechanistic insights)

A key application of molecular docking is the prediction of binding affinity, which is a measure of the strength of the interaction between a ligand and its target. This is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger and more favorable interaction. These predictions provide valuable mechanistic insights by identifying potential biological targets for a compound and ranking its potency relative to other molecules.

In a study involving derivatives of N-(4-methoxybenzyl), specifically those incorporating an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole scaffold, molecular docking was used to assess their binding affinity to the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.gov This receptor is a key player in cell signaling pathways that regulate growth, differentiation, and apoptosis. The docking analysis revealed that these compounds could effectively bind within the active site of the TGF-β type I receptor kinase.

The binding affinities of the most potent synthesized compounds were compared, and the results indicated varying degrees of interaction strength. For instance, molecular docking analysis showed that compound 7g (2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-5-yl thiocyanate) exhibited a superior binding affinity compared to other synthesized analogs and even the established anticancer drug, Melphalan. nih.gov The prediction of a strong binding affinity suggests that the inhibitory action of this N-(4-methoxybenzyl) derivative on cancer cell proliferation may be mediated through its interaction with the TGF-β type I receptor kinase.

Table 1: Comparative Docking Scores of N-(4-methoxybenzyl) Derivatives Note: This interactive table will be populated with specific docking score data when available in the source literature. The values are typically in kcal/mol.

| Compound | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

| Compound 7g | TGF-β type I receptor kinase | Data not specified in abstract | nih.gov |

| Compound 8b | TGF-β type I receptor kinase | Data not specified in abstract | nih.gov |

| Melphalan | TGF-β type I receptor kinase | Data not specified in abstract | nih.gov |

Identification of Key Interacting Residues in Enzyme Active Sites

Beyond predicting if a molecule will bind, molecular docking provides a detailed three-dimensional model of the ligand-protein complex, highlighting the specific amino acid residues in the enzyme's active site that are crucial for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is fundamental to understanding the basis of a compound's biological activity and for guiding further structural modifications to enhance potency and selectivity.

For the N-(4-methoxybenzyl) derivative, compound 7g , docking studies revealed that it binds within the active site of the TGF-β type I receptor kinase domain through a combination of strong hydrogen bonding and hydrophobic interactions. nih.gov The 4-methoxybenzyl group of the compound is a critical pharmacophore that likely participates in these hydrophobic interactions within a corresponding pocket of the active site. The hydrogen bonds, formed between the ligand and specific amino acid residues, are crucial for anchoring the compound in the correct orientation to exert its inhibitory effect. While the specific residues were not detailed in the provided summary, the nature of these interactions confirms a strong and specific binding mode. nih.gov

The ability of the N-(4-methoxybenzyl) moiety to fit into and interact with hydrophobic pockets of enzyme active sites is a recurring theme in the computational analysis of such derivatives. The methoxy (B1213986) group can also act as a hydrogen bond acceptor, further contributing to the stability of the ligand-protein complex.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are a computational method for studying the physical movements of atoms and molecules over time. By simulating the behavior of the this compound derivative and its complex with a biological target, researchers can gain insights into the conformational changes, flexibility, and stability of the system.

Ab initio molecular dynamics simulations, for instance, have been used to study the conformational dynamics of alanine (B10760859) dipeptide analogs. nih.gov Such studies reveal that transformations between different conformational states can occur on a picosecond timescale. nih.gov For a molecule like this compound, MD simulations could be used to explore how the molecule folds and what are its most stable conformations in a biological environment. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site.

Furthermore, MD simulations of peptide oligomers have been conducted to understand processes like amyloid formation. nih.gov These simulations monitor changes in structural parameters such as the number of hydrogen bonds and contacts between different parts of the molecules over nanoseconds. nih.gov For this compound derivatives bound to an enzyme, an MD simulation could track the stability of the key interactions identified in docking studies. It can reveal whether the initial binding pose is maintained over time or if the ligand explores other binding modes within the active site. This information is invaluable for confirming the viability of a computationally predicted binding mode and for understanding the energetic factors that govern the binding and unbinding processes. The Automated Topology Builder (ATB) and Repository provides topologies for molecules like N-(4-methoxybenzyl)-D-alanine, which are essential prerequisites for conducting such molecular dynamics simulations.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of N-(4-methoxybenzyl)-beta-alanine, distinct signals corresponding to the aromatic protons of the methoxybenzyl group, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the two methylene groups of the β-alanine backbone would be expected.

The aromatic protons on the para-substituted ring typically appear as two distinct doublets, a characteristic AA'BB' system. The protons on the carbons adjacent to the methoxy group are expected to be more shielded (upfield) than the protons adjacent to the benzylic carbon. The three protons of the methoxy group (–OCH₃) characteristically appear as a sharp singlet. The benzylic protons (Ar-CH₂–N) also yield a singlet, as they have no adjacent protons to couple with. The two methylene groups of the β-alanine moiety (–N–CH₂–CH₂–COOH) typically appear as two triplets due to coupling with each other.

Based on data from structurally similar compounds, the expected chemical shifts are detailed in the table below. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the four distinct aromatic carbons, the methoxy carbon, the benzylic carbon, the two methylene carbons of the β-alanine backbone, and the carboxyl carbon. The quaternary aromatic carbon attached to the methoxy group is typically the most deshielded among the aromatic carbons, appearing far downfield. nih.gov The carboxyl carbon (–COOH) is also characteristically found at a very downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the key COSY correlation would be a cross-peak between the signals of the N-CH₂- group and the -CH₂-COOH group, confirming the ethyl backbone of the β-alanine moiety. lmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and the carbon atoms to which they are directly attached. lmdb.ca It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~4.25 ppm would show a correlation to the carbon signal at ~47 ppm, confirming the Ar-CH₂-N group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). lmdb.ca HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The benzylic protons (Ar-CH₂) correlating to the aromatic quaternary carbon and the ortho-aromatic carbons.

The benzylic protons (Ar-CH₂) correlating to the nitrogen-adjacent carbon (N-CH₂) of the beta-alanine (B559535) unit.

The methoxy protons (O-CH₃) correlating to the aromatic carbon to which the methoxy group is attached (Ar-C-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often fragile, molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₅NO₃, the molecular weight is 209.24 g/mol . Therefore, the [M+H]⁺ ion would appear at an m/z of approximately 210.

A primary fragmentation pathway for this compound under ESI-MS conditions would involve the cleavage of the benzylic C-N bond. This is a stable position for fragmentation due to the formation of the resonance-stabilized 4-methoxybenzyl cation. This would result in a characteristic and often base peak at m/z 121.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nist.gov This precision allows for the determination of the elemental composition of a molecule, providing unequivocal confirmation of its chemical formula. For this compound, HRMS would be used to confirm the mass of the protonated molecule [M+H]⁺.

Table 3: HRMS Data for this compound

Table 4: List of Compounds Mentioned

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing a unique fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the secondary amine, the aromatic ring, and the ether linkage. While a specific spectrum for this exact compound is not publicly available, analysis of its constituent parts and related molecules allows for an accurate prediction of its spectral features. nih.govebi.ac.uk

The carboxylic acid group gives rise to two particularly prominent signals: a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations, and a sharp, strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. The N-H bond of the secondary amine produces a moderate absorption band in the 3300-3500 cm⁻¹ region. The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching of the aryl ether is typically observed as a strong band between 1200 and 1275 cm⁻¹. researchgate.net

| Functional Group | Expected Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, Strong |

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak to Moderate |

| Alkane | C-H stretch | 2850 - 2960 | Moderate |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Moderate |

| Aryl Ether | C-O stretch | 1200 - 1275 | Strong |

This table presents predicted data based on characteristic functional group frequencies.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

While the crystal structure of this compound has not been published, extensive studies on closely related analogues, such as N-(4-nitrophenyl)-β-alanine, provide significant insight into the likely solid-state conformation. nih.govresearchgate.net For N-(4-nitrophenyl)-β-alanine, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic P2(1)/c space group. nih.gov A key feature of its structure is the formation of a centrosymmetric dimer, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net These dimers are further connected into a larger network by weaker N-H···O hydrogen bonds involving the amine and the nitro groups. nih.gov

| Parameter | Finding for Analogue [N-(4-nitrophenyl)-β-alanine] | Expected Significance for this compound |

| Crystal System | Monoclinic | Defines the basic crystal shape and symmetry. |

| Space Group | P2(1)/c | Describes the symmetry elements within the unit cell. nih.gov |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds (forming dimers) | A strong interaction likely to be the primary organizing force in the crystal structure. nih.gov |

| Secondary Interaction | N-H···O Hydrogen Bonds | Connects the primary dimer units into a 3D lattice. nih.gov |

This table is based on published data for the structural analogue N-(4-nitrophenyl)-β-alanine. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is highly sensitive and provides excellent resolution, making it ideal for determining the purity of pharmaceutical and chemical compounds.

The analysis of amino acids and their derivatives by HPLC often involves a pre-column derivatization step to attach a chromophore or fluorophore, enhancing detection. researchgate.net For this compound, a secondary amine, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a common and effective strategy. dss.go.thlcms.cz The resulting fluorescent derivative can be detected with high sensitivity.

The separation is typically performed using a reversed-phase column, such as a C18 column, where a nonpolar stationary phase is used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer), is employed to effectively separate the target compound from any impurities. nih.govthermofisher.com

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | A: Aqueous Buffer (e.g., Ammonium Acetate) B: Acetonitrile | Elutes compounds from the column. nih.gov |

| Elution Mode | Gradient | Varies mobile phase composition for optimal separation of components with different polarities. |

| Derivatization Agent | FMOC-Cl (9-fluorenylmethylchloroformate) | Attaches a fluorescent tag to the secondary amine for sensitive detection. researchgate.netdss.go.th |

| Detector | Fluorescence | Highly sensitive detection of the FMOC-derivatized analyte. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. nih.gov |

This table outlines a representative HPLC method for the analysis of beta-alanine derivatives. researchgate.netdss.go.thnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. crsubscription.com The separation is based on the differential partitioning of compounds between the stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and the mobile phase (a solvent or solvent mixture called the eluent). reachdevices.com

For this compound, a TLC plate coated with silica gel would serve as the stationary phase. A suitable mobile phase would likely be a mixture of a polar and a less polar solvent, for instance, a combination of n-butanol, acetic acid, and water. gavinpublishers.com After the plate is developed, the compound's position is visualized, often using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent like ninhydrin, which reacts with amines to produce a colored spot. reachdevices.comgavinpublishers.com

The purity is assessed by the presence of a single spot. The position of the spot is characterized by its Retardation Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. gavinpublishers.com The Rf value is characteristic for a given compound in a specific TLC system.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Silica Gel 60 F254 on Aluminum Plate | Adsorbent that separates compounds based on polarity. acs.org |

| Mobile Phase (Eluent) | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) | Solvent system that moves up the plate, carrying the sample. reachdevices.com |

| Application | 5 µg of sample applied as a small spot | Placing the analyte on the TLC plate. reachdevices.com |

| Visualization | UV Light (254 nm) and/or Ninhydrin Spray | Method to make the separated compound spot(s) visible. gavinpublishers.comacs.org |

| Result | Retardation Factor (Rf) | A ratio used to identify and characterize the compound. gavinpublishers.com |

This table describes a standard TLC system for the analysis of amino acid derivatives. reachdevices.comgavinpublishers.comacs.org

Research Applications and Emerging Areas of Inquiry

Role as Chemical Building Blocks in Complex Organic Synthesis

N-(4-methoxybenzyl)-beta-alanine serves as a versatile starting material or intermediate in the synthesis of more complex chemical entities. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for a wide range of chemical transformations.

In the realm of non-clinical pharmaceutical research, this compound and its derivatives are employed as intermediates in the construction of heterocyclic systems, which are core structures in many biologically active compounds. For instance, the related compound, N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine, has been synthesized and utilized as a precursor for the creation of tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones. researchgate.net This is achieved through a cyclization reaction, demonstrating how the this compound scaffold can be manipulated to form intricate, multi-ring systems that are of interest in medicinal chemistry. researchgate.net The synthesis of such complex molecules is a critical step in the discovery of new therapeutic agents.

While direct examples for this compound are not prevalent in the reviewed literature, the synthesis of related N-aryl beta-alanine (B559535) derivatives highlights their importance. For example, N-(4-nitrobenzoyl)-beta-alanine is a synthetic compound created by reacting 4-nitrobenzoyl chloride with beta-alanine. biosynth.com This type of synthesis showcases the general utility of beta-alanine derivatives in creating molecules with potential therapeutic applications. biosynth.com

Table 1: Examples of N-Aryl Beta-Alanine Derivatives in Synthesis

| Derivative | Precursors | Application |

| N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine | 4-anisidine and acrylic acid | Intermediate for tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones researchgate.net |

| N-(4-nitrobenzoyl)-beta-alanine | 4-nitrobenzoyl chloride and beta-alanine | Synthetic compound for research biosynth.com |

The development of new agrochemicals often relies on the identification of novel molecular scaffolds that can be chemically modified to optimize for desired properties such as herbicidal or pesticidal activity. While direct research on this compound in agrochemical development is not widely published, the general class of beta-amino acid derivatives holds potential in this area. The structural features of this compound, including the presence of an aromatic ring and a flexible side chain, are common in many known agrochemicals. These features can influence the molecule's interaction with biological targets in plants and insects. The methoxy (B1213986) group on the benzene (B151609) ring can also play a role in the molecule's environmental degradation and metabolic pathways.

In material science, monomers with specific functional groups are used to build polymers with tailored properties. Beta-alanine itself is considered a promising precursor for various materials. frontiersin.org The N-(4-methoxybenzyl) group in this compound introduces both aromatic and ether functionalities, which can be exploited in the design of specialty polymers. For example, a di-N-alkylated β-alanine has been used as an AB-type linear monomer for the synthesis of a novel pseudopolyamino acid, which was then utilized to create a theranostic nanoagent. nih.gov This demonstrates the potential for N-substituted beta-alanines to serve as building blocks for functional materials. The aromatic ring can enhance thermal stability and confer specific optical or electronic properties to the resulting polymer, while the beta-amino acid backbone can impart flexibility and biodegradability.

Development of Chemical Probes for Biochemical Systems

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target and produce a measurable signal, such as fluorescence.

The development of fluorogenic probes, which become fluorescent upon interaction with a specific enzyme or analyte, is a significant area of chemical biology. nih.govnih.gov These probes are designed by masking a fluorophore with a chemical group that is removed by the target enzyme, leading to the release of the fluorescent signal. nih.gov

While specific chromophoric or fluorogenic derivatives of this compound for use in bioassays are not extensively documented, the general strategy of using N-acyl-beta-alanine derivatives is established. For instance, beta-alanine derivatives containing a 4-methoxyphenyl (B3050149) group have been investigated for their potential biological activities. ontosight.ai The core structure of this compound is amenable to modification with various chromophores and fluorophores. The secondary amine can be acylated with a fluorophore-containing moiety, and the carboxylic acid can be coupled to other molecules. The 4-methoxybenzyl group itself can influence the spectroscopic properties of an attached fluorophore.

Table 2: General Strategies for Fluorogenic Probe Development

| Probe Design Principle | Description | Potential Role of this compound |

| Enzyme-Activated Unmasking | A non-fluorescent molecule is chemically modified to become fluorescent after an enzymatic reaction. nih.gov | The beta-alanine backbone could be part of a linker that is cleaved by a target enzyme, releasing a fluorophore. |

| Environment-Sensitive Dyes | A fluorophore's emission properties change based on the polarity or other characteristics of its local environment. | The 4-methoxybenzyl group could influence the local environment of an attached dye upon binding to a target. |

Exploration in Unnatural Amino Acid and Peptidomimetic Chemistry

Unnatural amino acids and peptidomimetics are crucial in drug discovery and protein engineering. They are used to create peptides with enhanced stability, novel structures, and improved biological activity.

Beta-peptides, which are polymers of beta-amino acids, have been a significant focus of research. nih.govnih.gov They can adopt stable secondary structures similar to those of natural peptides and are often resistant to enzymatic degradation. The synthesis of beta-peptides can be achieved through solid-phase methods using Fmoc-protected beta-amino acids. nih.gov this compound, as a protected beta-amino acid, is a potential building block for the synthesis of such beta-peptides.

The N-benzyl group in N-benzyl-beta-alanine is a common protecting group in peptide synthesis. nih.gov The 4-methoxy substituent on the benzyl (B1604629) group of this compound can offer advantages in terms of its cleavage conditions, allowing for more selective deprotection strategies in the synthesis of complex peptidomimetics. The incorporation of this compound into a peptide sequence would introduce a unique side chain that can influence the peptide's conformation and its interaction with biological targets.

Investigation of Molecular Interactions with Biomolecules (e.g., enzymes)

Despite a thorough review of existing research, no specific studies detailing the investigation of molecular interactions between this compound and biomolecules, such as enzymes, were found. The current body of scientific literature does not appear to contain research on the enzymatic inhibition, binding affinity, or other molecular-level interactions of this specific compound.

Therefore, no detailed research findings or data tables on this topic can be provided at this time.

Conclusion and Future Perspectives in N 4 Methoxybenzyl Beta Alanine Research

Summary of Key Research Findings and Methodological Advancements

N-(4-methoxybenzyl)-beta-alanine is a derivative of β-alanine, the only naturally occurring β-amino acid. frontiersin.orgnih.gov Research has primarily focused on the synthesis and potential applications of β-alanine derivatives in various fields, including medicinal chemistry and materials science. ontosight.ai

Methodological advancements have facilitated the synthesis of N-substituted β-alanines. One notable approach involves a facile, single-step N-alkylation of β-alanine, which avoids complex protection-deprotection steps and the use of toxic phase transfer catalysts. nih.gov This method is scalable, reproducible, and produces no toxic byproducts, making it a significant improvement for creating functional monomers for novel pseudopolyamino acids. nih.gov Another reported synthesis involves the reaction of 4-anisidine with acrylic acid to produce N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine, a related compound, with optimized reaction conditions significantly improving the yield. researchgate.net The use of N-(2-hydroxy-4-methoxybenzyl) protection has also been successfully employed in the solid-phase synthesis of peptides containing alanine (B10760859), overcoming previous limitations in peptide chain elongation. hbku.edu.qa

Derivatives of β-alanine have been investigated for their biological activities. For instance, N-substituted 3-aminopropionic acids have been designed and synthesized as potential antiseizure agents, with N-terminal substitutions showing the most promise. nih.gov Furthermore, new β-alanine derivatives have been identified as orally available glucagon (B607659) receptor antagonists, demonstrating potential for the treatment of type 2 diabetes. nih.gov The core structure of β-alanine is also found in compounds explored for their antioxidant, anti-inflammatory, or antimicrobial properties. ontosight.ai

Interactive Data Table: Research Findings on this compound and Related Compounds

| Compound/Derivative | Key Research Finding | Methodological Advancement | Potential Application | Reference |

| N-alkylated β-alanine | Facile, single-step synthesis of functional monomers. | Avoids protection-deprotection steps and toxic catalysts. | Theranostic nanoagents for targeted cancer therapy. | nih.gov |

| N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine | Optimized synthesis with improved yield. | Catalytic hydrogenation and subsequent reaction with acrylic acid. | Precursor for tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones. | researchgate.net |

| N-substituted 3-aminopropionic acids | N-terminal substitution enhances antiseizure activity. | Design and synthesis based on a three-point pharmacophore model. | Treatment of epilepsy. | nih.gov |

| N-(2-hydroxy-4-methoxybenzyl)alanine | Enabled total synthesis of a challenging peptide sequence. | Use as a protecting group in solid-phase peptide synthesis. | Synthesis of amyloid β peptide analogues. | hbku.edu.qa |

| New beta-alanine (B559535) derivatives | Orally available glucagon receptor antagonists. | Optimization of lead compounds for metabolic stability. | Treatment of type 2 diabetes. | nih.gov |

Identification of Unexplored Research Avenues and Challenges

While progress has been made, several research avenues for this compound and its analogs remain underexplored. A significant challenge lies in the comprehensive characterization of the biological activity of many β-alanine derivatives. ontosight.ai For many synthesized compounds, their full pharmacological profile, including mechanisms of action, remains to be elucidated.

A key unexplored area is the systematic investigation of the structure-activity relationships (SAR) for various substitutions on the this compound scaffold. While some studies have explored substitutions, a more comprehensive understanding is needed to rationally design compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

Furthermore, the long-term effects and metabolic fate of many β-alanine derivatives are not well understood. nih.gov Research into the metabolism, potential toxicity, and pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents.

Another challenge is the development of more efficient and environmentally friendly synthetic methods. Although some improved synthetic strategies have been reported, there is still a need for greener and more cost-effective processes for the large-scale production of these compounds. frontiersin.orgnih.govnih.gov

Potential for Development of Novel Synthetic Paradigms

The synthesis of β-amino acids and their derivatives is an active area of research, with several novel paradigms emerging that could be applied to this compound. researchgate.net Recent developments focus on enantioselective synthesis, which is crucial for producing biologically active compounds with specific stereochemistry. researchgate.net